N'-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-2-(2-methoxyanilino)acetohydrazide
N'-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-2-(2-methoxyanilino)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0433611
InChI:
InChI=1S/C18H20N4O6/c1-3-28-16-9-13(22(25)26)8-12(18(16)24)10-20-21-17(23)11-19-14-6-4-5-7-15(14)27-2/h4-10,19,24H,3,11H2,1-2H3,(H,21,23)/b20-10-
SMILES:
CCOC1=CC(=CC(=C1O)C=NNC(=O)CNC2=CC=CC=C2OC)[N+](=O)[O-]
Molecular Formula:
C18H20N4O6
Molecular Weight:
388.4g/mol
N'-{3-ethoxy-2-hydroxy-5-nitrobenzylidene}-2-(2-methoxyanilino)acetohydrazide
CAS No.:
Cat. No.: VC0433611
Molecular Formula: C18H20N4O6
Molecular Weight: 388.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O6 |
|---|---|
| Molecular Weight | 388.4g/mol |
| IUPAC Name | N-[(Z)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide |
| Standard InChI | InChI=1S/C18H20N4O6/c1-3-28-16-9-13(22(25)26)8-12(18(16)24)10-20-21-17(23)11-19-14-6-4-5-7-15(14)27-2/h4-10,19,24H,3,11H2,1-2H3,(H,21,23)/b20-10- |
| Standard InChI Key | MZQUTQVXIKIWHA-JMIUGGIZSA-N |
| SMILES | CCOC1=CC(=CC(=C1O)C=NNC(=O)CNC2=CC=CC=C2OC)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator